molecular formula C19H21N3O3 B2823380 N-[2-(1H-indol-3-yl)ethyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide CAS No. 2034238-52-1

N-[2-(1H-indol-3-yl)ethyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide

Cat. No.: B2823380
CAS No.: 2034238-52-1
M. Wt: 339.395
InChI Key: GDZHPUQUQJORMD-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide is a synthetic organic compound that features an indole moiety, an isonicotinamide group, and a methoxyethoxy side chain. Compounds containing indole structures are often of interest due to their biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Derivative: Starting from a suitable precursor, such as tryptamine, the indole ring is formed through cyclization reactions.

    Attachment of the Isonicotinamide Group: This step involves the reaction of the indole derivative with isonicotinic acid or its derivatives under conditions that facilitate amide bond formation.

    Introduction of the Methoxyethoxy Side Chain:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions to form oxindole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxindole derivatives, while substitution reactions could introduce new functional groups onto the indole ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(1H-indol-3-yl)ethyl)isonicotinamide: Lacks the methoxyethoxy side chain.

    N-(2-(1H-indol-3-yl)ethyl)-2-methoxyisonicotinamide: Contains a methoxy group instead of a methoxyethoxy group.

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide is unique due to the presence of the methoxyethoxy side chain, which may influence its solubility, reactivity, and biological activity compared to similar compounds.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-24-10-11-25-18-12-14(6-8-20-18)19(23)21-9-7-15-13-22-17-5-3-2-4-16(15)17/h2-6,8,12-13,22H,7,9-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDZHPUQUQJORMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)C(=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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